8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Description
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a brominated derivative of the thiopyranoindole scaffold, characterized by a sulfur atom in the six-membered thiopyran ring fused to an indole moiety. This compound is part of a broader class of heterocyclic molecules studied for applications ranging from antimicrobial agents to antioxidants .
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLZIWCYOSPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with thiopyran derivatives in the presence of a base to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for temperature and pressure control is crucial in industrial settings to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of indole compounds exhibit potent antimicrobial properties. For instance, studies have reported that compounds similar to 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole demonstrate significant antibacterial activity against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Properties
Indole derivatives have been recognized for their anti-inflammatory effects. Compounds like this compound are being investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in the inflammatory response .
Anticancer Potential
The anticancer properties of indole derivatives are well-documented. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human lung carcinoma (A549) and breast cancer (MCF7) cells using assays like MTT to evaluate cell viability . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics.
Neuropharmacology
Indoles have been studied for their neuroprotective effects. Compounds related to this compound are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Anticonvulsant Activity
Some studies have indicated that indole derivatives can exhibit anticonvulsant properties. Research focusing on similar compounds has shown their efficacy in reducing seizure activity in animal models . This application is particularly relevant for developing new treatments for epilepsy.
Organic Electronics
The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. Compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as semiconductors can enhance the performance of these devices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the fused ring system allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
- Structure : Fluorine replaces bromine at position 8, and the thiopyran ring is oxidized to a sulfone (2,2-dioxide) .
- Molecular Formula: C₁₁H₁₀FNO₂S (vs. C₁₁H₁₀BrNS for the bromo analog).
- The fluorine atom, being smaller and more electronegative than bromine, may alter electronic distribution and binding affinity in biological systems .
6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
- Structure : Bromine at position 6 instead of 8, with a sulfone group .
- Implications : Positional isomerism affects steric interactions and electronic effects. The 6-bromo substitution may direct reactivity toward different regions of the indole ring compared to the 8-bromo analog.
Oxygen vs. Sulfur Heterocycles
1,3,4,5-Tetrahydropyrano[4,3-b]indole Derivatives
- Structure : Oxygen replaces sulfur in the six-membered ring (pyran instead of thiopyran) .
- Examples: (8-Ethyl-1-methoxycarbonylmethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (12): A pyranoindole with ethyl and ester substituents, synthesized via DMSO-mediated reactions . 2- and 3-Aryl indoles: Synthesized via Suzuki-Miyaura couplings, demonstrating antimicrobial activity .
- Comparison: Thiopyranoindoles generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation compared to oxygen. However, pyranoindoles may have better solubility in polar solvents .
Functional Group Variations
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic Acid
- Structure : Carboxylic acid substituent at position 8 (CAS 94934-07-3) .
- Properties : The acidic group enhances water solubility and enables salt formation, contrasting with the hydrophobic bromo analog. This derivative is used as a drug impurity reference standard .
5-Bromo-3-(triazolyl)ethyl-indoles
- Structure : Indole derivatives with bromine at position 5 and triazole side chains (e.g., compounds 9a, 9c, 9d) .
- Comparison: While lacking the thiopyran ring, these compounds highlight the role of bromine in modulating bioactivity. The triazole group introduces hydrogen-bonding capacity, absent in the thiopyranoindole scaffold .
Data Table: Key Comparative Properties
Biological Activity
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Information
- Molecular Formula : C11H10BrNS
- SMILES : C1CSCC2=C1NC3=C2C=C(C=C3)Br
- InChIKey : NIFLZIWCYOSPQJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biochemical pathways. Notable activities include:
The proposed mechanisms through which this compound may exert its biological effects include:
- Nrf2 Pathway Activation : Activation of the Nrf2 pathway leads to enhanced expression of cytoprotective genes that combat oxidative stress. This mechanism is critical in preventing cellular damage and promoting cell survival under stress conditions .
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways related to cancer progression. For instance, the inhibition of tyrosinase and glucose-6-phosphate dehydrogenase has been documented in related studies .
Case Studies and Research Findings
While specific studies directly focusing on this compound are scarce, research on structurally related compounds provides relevant insights:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Bromophenol Derivatives | Antioxidant | Nrf2 activation leading to increased HO-1 and SOD expression |
| Indole Derivatives | Anticancer | Induction of apoptosis and cell cycle arrest |
In a study evaluating bromophenol derivatives for their antioxidant capacities, it was found that these compounds significantly reduced hydrogen peroxide-induced oxidative stress in human keratinocytes by activating the Nrf2 pathway . This suggests that this compound may exhibit similar protective effects.
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole?
A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a validated approach for analogous bromo-indole derivatives. Key steps include:
- Reaction setup : Use CuI (10 mol%) as a catalyst in a PEG-400:DMF (2:1) solvent mixture at room temperature for 12 hours ().
- Workup : Extract the crude product with water and ethyl acetate, followed by column chromatography (70:30 ethyl acetate:hexane) for purification ().
- Yield optimization : Adjust substituents on the alkyne component; electron-withdrawing groups (e.g., fluorophenyl) may reduce yields (25%) compared to methoxy-substituted analogs (50%) ().
Q. How should researchers characterize the purity and identity of this compound?
- Chromatography : Monitor reaction progress via TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane) ().
- Spectroscopy :
- HPLC : Use >98% purity thresholds with C18 columns and acetonitrile/water gradients ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiopyranoindole derivatives?
- Catalyst tuning : Increase CuI loading to 15 mol% to accelerate cycloaddition, but avoid excess to prevent side reactions ().
- Solvent effects : Replace DMF with THF for temperature-sensitive reactions, though PEG-400 enhances solubility of polar intermediates ().
- Temperature : Conduct reactions at 50°C to reduce reaction time (8 hours vs. 12 hours at RT) while monitoring decomposition via TLC ().
Q. How to resolve contradictions in spectral data for structural confirmation?
- Case study : Discrepancies in ¹³C NMR shifts (e.g., δ 146.0 for triazole carbons vs. δ 135.5 for indole carbons) may arise from substituent electronic effects. Compare with computed (DFT) spectra for validation ().
- Multi-technique approach : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) ().
Q. What strategies are effective for functionalizing the thiopyranoindole scaffold?
- Electrophilic substitution : Bromine at C8 directs further substitution to C5 or C6 positions. Use NBS/FeCl3 for regioselective bromination ().
- Reductive alkylation : Reduce the thiopyran ring with NaBH4/NiCl2 to access tetrahydro derivatives while preserving the indole core ().
Methodological Considerations
Q. What analytical techniques are critical for assessing reaction intermediates?
Q. How to design experiments for studying the compound’s stability under varying pH/temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
